2',3',5'-Trifluoropropiophenone
Description
Significance of Fluorine in Organic Synthesis and Advanced Materials
The element fluorine possesses a unique combination of properties that make it highly attractive for molecular design. Its high electronegativity, small atomic size (comparable to hydrogen), and the strength of the carbon-fluorine bond are key to its transformative effects. nih.govtandfonline.com The strategic placement of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability, making it a valuable tool in drug discovery. acs.orgnih.gov
In the realm of materials science, fluorination imparts desirable characteristics such as enhanced thermal and oxidative stability, low surface energy, and hydrophobicity. rsc.orgmdpi.com These properties are exploited in the creation of a wide array of materials, including high-performance polymers, liquid crystals, and specialized coatings. rsc.orgnih.govresearchgate.net The C-F bond's stability also contributes to the durability and longevity of these advanced materials. nih.gov
Key Properties of Fluorine and Their Impact:
| Property | Impact on Organic Molecules |
| High Electronegativity | Alters electronic distribution, influencing reactivity and acidity. tandfonline.com |
| Small van der Waals Radius | Allows for substitution of hydrogen without significant steric hindrance. tandfonline.com |
| Strong Carbon-Fluorine Bond | Enhances thermal and metabolic stability. nih.gov |
| Increased Lipophilicity | Can improve membrane permeability and bioavailability of drug candidates. nih.gov |
Overview of Propiophenone (B1677668) Scaffolds as Versatile Synthons
Propiophenone, a simple aryl ketone, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The presence of a carbonyl group and an adjacent ethyl chain provides multiple reactive sites for a variety of chemical transformations. These include reactions at the carbonyl carbon, the α- and β-carbons of the ethyl group, and electrophilic substitution on the aromatic ring.
This versatility makes propiophenone scaffolds ideal starting materials for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and pharmaceutical agents. wikipedia.orgnih.gov The propiophenone core is found in several marketed drugs, highlighting its importance as a pharmacophore. wikipedia.orgnih.gov The ability to readily modify the propiophenone structure allows chemists to fine-tune the properties of the final products. ontosight.aiontosight.ai
Historical Context and Evolution of Fluorinated Ketone Synthesis
The synthesis of fluorinated organic compounds dates back to the 19th century, but significant advancements in fluorination techniques occurred in the mid-20th century. numberanalytics.com The development of new and more selective fluorinating agents has been crucial for the progress in this field. Early methods were often harsh and lacked selectivity, limiting their application.
The synthesis of fluorinated ketones, in particular, has seen remarkable progress. sioc-journal.cn Modern methods allow for the precise introduction of fluorine atoms at various positions within the ketone structure, including the challenging distal positions. sioc-journal.cncas.cn Techniques such as electrophilic fluorination, using reagents like Selectfluor®, have become commonplace for the α-fluorination of ketones. scispace.comsapub.org The evolution of these synthetic methodologies has opened the door to the creation of a vast array of novel fluorinated ketones with tailored properties. sioc-journal.cncas.cn
Research Findings on 2',3',5'-Trifluoropropiophenone
While specific, in-depth research on this compound is not extensively available in public literature, we can infer its likely properties and synthetic routes based on the well-established principles of organofluorine chemistry and the known reactivity of propiophenones.
Anticipated Properties of this compound
The presence of three fluorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine would make the aromatic ring electron-deficient, impacting its reactivity in electrophilic aromatic substitution reactions. The carbonyl group would also be more electrophilic compared to non-fluorinated propiophenone.
Illustrative Data Table of Predicted Properties:
| Property | Predicted Value/Characteristic for this compound | Rationale |
| Molecular Formula | C9H7F3O | Based on the structure |
| Molecular Weight | 192.15 g/mol | Calculated from the atomic weights |
| Boiling Point | Higher than propiophenone | Increased polarity and dipole-dipole interactions due to fluorine atoms |
| Solubility | Likely soluble in common organic solvents | Typical for small organic molecules |
| ¹H NMR | Complex aromatic region, characteristic ethyl group signals | Fluorine coupling would split proton signals |
| ¹⁹F NMR | Three distinct signals in the aromatic region | Each fluorine is in a unique chemical environment |
| Reactivity | Deactivated aromatic ring towards electrophilic substitution | Strong electron-withdrawing effect of three fluorine atoms |
Potential Synthetic Approaches
The synthesis of this compound would likely involve a Friedel-Crafts acylation reaction. This could be achieved by reacting 1,2,4-trifluorobenzene (B1293510) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.
An alternative route could involve the reaction of a Grignard reagent derived from a halogenated 1,2,4-trifluorobenzene with propanal, followed by oxidation of the resulting secondary alcohol to the ketone. The choice of synthetic route would depend on the availability of starting materials and the desired yield and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)6-3-5(10)4-7(11)9(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVRWLNVWBVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286644 | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-17-3 | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243666-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 ,5 Trifluoropropiophenone and Analogous Structures
Classical Approaches to Propiophenone (B1677668) Core Synthesis
The propiophenone core is a common structural motif, and several classical methods have been established for its synthesis. These foundational reactions are often adapted for the creation of more complex, substituted analogs.
Friedel-Crafts Acylation Strategies for Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.org The reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org The most commonly used catalyst is aluminum chloride (AlCl₃).
The general mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. The aromatic ring then attacks this ion, forming a resonance-stabilized intermediate known as an arenium ion. libretexts.org Deprotonation of the arenium ion restores aromaticity and yields the final aryl ketone product. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions that can be a problem in related Friedel-Crafts alkylations. organic-chemistry.orglibretexts.org
For the synthesis of propiophenones, propanoyl chloride or propanoic anhydride serves as the acylating agent. The reaction of benzene (B151609) with propanoyl chloride using an AlCl₃ catalyst, for instance, yields propiophenone. The conditions typically involve adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid, often followed by heating to complete the reaction. chemguide.co.uk
Table 1: General Conditions for Friedel-Crafts Acylation
| Parameter | Description | Common Examples |
| Aromatic Substrate | The benzene or substituted benzene ring. | Benzene, Toluene, Anisole |
| Acylating Agent | Source of the acyl group. | Propanoyl chloride, Propanoic anhydride |
| Catalyst | Lewis acid to activate the acylating agent. | AlCl₃, FeCl₃, ZnCl₂ |
| Solvent | Inert solvent may be used, or the reaction can be solvent-free. | Dichloroethane, Carbon disulfide |
| Temperature | Varies from cold addition to reflux. | 0°C to 60°C |
Grignard Reagent-Mediated Syntheses for Substituted Propiophenones
Grignard reagents (RMgX) are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org Their utility extends to the synthesis of substituted propiophenones through several routes. A primary method involves the reaction of a substituted phenylmagnesium halide with a propanoyl electrophile, such as propanoyl chloride or propionitrile.
The reaction with an acyl chloride involves the Grignard reagent attacking the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which can then collapse, expelling the chloride ion to form the ketone. A potential complication is that the newly formed ketone is also reactive towards the Grignard reagent, which can lead to the formation of a tertiary alcohol as a byproduct. youtube.com Therefore, careful control of reaction conditions, such as low temperatures, is often necessary.
Alternatively, reacting a Grignard reagent with a nitrile, like propionitrile, provides a more direct route to the ketone. The Grignard reagent adds across the carbon-nitrogen triple bond to form an imine salt intermediate. This intermediate is stable to further Grignard addition and is hydrolyzed during the aqueous workup step to yield the desired ketone. ncl.res.in This method avoids the over-addition problem associated with acyl chlorides.
Targeted Synthesis of 2',3',5'-Trifluoropropiophenone
The specific synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution, building upon the principles of the Friedel-Crafts acylation.
Precursor Selection and Design for Fluorinated Systems
The logical precursors for the synthesis of this compound are 1,2,4-trifluorobenzene (B1293510) and a source for the propanoyl group. 1,2,4-Trifluorobenzene is an important intermediate in the production of pesticides and pharmaceuticals. google.com The acylating agent is typically propanoyl chloride or propanoic anhydride.
The fluorine atoms on the aromatic ring are deactivating, making the Friedel-Crafts reaction more challenging than with benzene itself. However, the directing effects of the fluorine substituents guide the position of the incoming electrophile. In 1,2,4-trifluorobenzene, the position most susceptible to electrophilic attack is C-5, which is para to the C-2 fluorine and ortho to the C-4 fluorine, leading to the desired 2',3',5'-trifluorinated product. A patent for the analogous synthesis of 2,4,5-trifluoroacetophenone from 1,2,4-trifluorobenzene and acetyl chloride confirms the viability of this regioselective acylation. google.com
Optimization of Reaction Conditions and Parameters
Optimizing the reaction conditions is crucial for achieving a high yield in the acylation of the electron-deficient 1,2,4-trifluorobenzene. Key parameters include the choice and stoichiometry of the Lewis acid catalyst, the reaction temperature, and the use of a solvent.
For deactivated substrates, a strong Lewis acid like aluminum chloride is typically required in stoichiometric or even excess amounts, as it complexes with both the acylating agent and the product ketone. organic-chemistry.org A German patent describes the acylation of 1,2,4-trifluorobenzene with acetyl chloride, where AlCl₃ is the preferred catalyst. google.com The reaction can be performed without a solvent, using an excess of the aromatic substrate, or with an inert solvent like dichloroethane. google.com The temperature is also a critical factor; the patent specifies a range of 60-170°C to drive the reaction to completion. google.com Finding the optimal balance is key, as excessively high temperatures can lead to side reactions and decomposition. The use of α,α,α-trifluorotoluene as a solvent has also been noted to yield good results in reactions involving fluorinated compounds, minimizing side products. researchgate.net
Table 2: Reaction Parameters for the Synthesis of 2',4',5'-Trifluoroacetophenone (Analogous System) google.com
| Parameter | Condition |
| Substrate | 1,2,4-Trifluorobenzene |
| Acylating Agent | Acetyl chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Catalyst Stoichiometry | 1 to 3 moles per mole of substrate |
| Solvent | None or Dichloroethane |
| Temperature | 60 - 170 °C |
Sustainable and Advanced Synthetic Techniques
While classical methods are robust, modern chemistry seeks more sustainable and efficient alternatives. For the synthesis of fluorinated ketones, several advanced techniques are emerging. cas.cnsioc-journal.cn
Flow chemistry, or continuous flow processing, offers significant advantages in safety and scalability, particularly for reactions involving hazardous reagents or exothermic processes. acs.org A continuous flow synthesis of 3-methoxypropiophenone using a Grignard reaction demonstrated an increase in yield from 50% (batch) to 84% (flow) in a much shorter time. ncl.res.in Similar principles could be applied to Friedel-Crafts acylations, allowing for better temperature control and safer handling of Lewis acids.
The development of novel catalytic systems is another area of intense research. This includes using more environmentally benign catalysts to replace stoichiometric amounts of AlCl₃. For example, metal-free catalytic systems have been developed for the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.org While not directly applicable to Friedel-Crafts reactions, they highlight the trend towards catalysis to introduce fluorine and ketone functionalities. Other advanced methods include photocatalytic syntheses and ring-opening fluorinations of cyclic alcohols, which provide new pathways to access structurally diverse fluorinated ketones. cas.cnresearchgate.net
Ultrasound-Assisted Synthesis for Enhanced Efficiency
The application of ultrasound in organic synthesis has emerged as a powerful tool for enhancing reaction rates and improving yields. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of sonochemistry can be extrapolated from the synthesis of analogous propiophenone derivatives.
Ultrasound irradiation has been shown to promote various organic reactions, including condensations, substitutions, and additions, which are relevant to the synthesis of ketones like propiophenones. For instance, the Aldol (B89426) condensation, a common method for forming carbon-carbon bonds in the synthesis of larger ketones, can be significantly accelerated under ultrasonic conditions. Research on the synthesis of (E)-1,2,3-triphenylprop-2-en-1-ones using ultrasound-assisted Aldol condensation has demonstrated a substantial increase in yield to over 85%. This suggests that a similar approach could be beneficial for the synthesis of fluorinated propiophenones.
The advantages of employing ultrasound in chemical synthesis are summarized in the table below:
| Feature | Description | Potential Impact on Synthesis |
| Increased Reaction Rates | The high-energy environment created by cavitation can overcome activation energy barriers. | Shorter reaction times, leading to higher throughput. |
| Enhanced Yields | Improved mixing and mass transfer, along with the cleaning of catalyst surfaces, can lead to more complete reactions. | More efficient use of starting materials and reduced waste. |
| Milder Reaction Conditions | Sonication can often facilitate reactions at lower temperatures and pressures than conventional methods. | Increased safety and reduced energy consumption. |
| Use of Greener Solvents | Ultrasound can promote reactions in less hazardous solvents, including water. | Alignment with the principles of green chemistry. |
Given these benefits, it is reasonable to propose that an ultrasound-assisted approach to the synthesis of this compound, likely through a Friedel-Crafts acylation of 1,2,4-trifluorobenzene with propanoyl chloride or propanoic anhydride, could lead to a more efficient and environmentally benign process.
Novel Catalyst Development in Fluorinated Propiophenone Preparation
The development of novel and efficient catalysts is paramount in advancing the synthesis of fluorinated compounds. While traditional Friedel-Crafts acylation catalysts like aluminum chloride (AlCl₃) are effective, they often suffer from drawbacks such as high catalyst loading, harsh reaction conditions, and the generation of significant waste. Research into alternative catalytic systems aims to address these limitations.
Recent advancements in catalysis for fluorination and the synthesis of fluorinated molecules have highlighted the potential of various new catalytic strategies. These include:
Photocatalysis: Light-mediated reactions using photocatalysts can enable transformations under mild conditions. For the synthesis of related α-(perfluoroalkylsulfonyl)propiophenones, metal-free, redox- and pH-neutral conditions have been successfully employed. nih.gov This approach could potentially be adapted for the introduction of a propanoyl group onto a fluorinated aromatic ring.
Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as cytochrome P450s, offers a highly selective and environmentally friendly route to fluorinated compounds. nih.gov While direct enzymatic synthesis of this compound may not be established, the principles of enzymatic C-C bond formation could inspire the development of future biocatalytic routes. nih.gov
Transition Metal Catalysis: Nickel and palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. youtube.com The development of specialized ligands can tune the reactivity and selectivity of these metals, potentially enabling the synthesis of fluorinated propiophenones under milder conditions than traditional methods.
The table below compares different catalytic approaches that could be relevant to the synthesis of fluorinated propiophenones.
| Catalyst Type | General Mechanism | Potential Advantages | Potential Challenges |
| Lewis Acids (e.g., AlCl₃) | Activation of the acylating agent. | Well-established, high reactivity. | High catalyst loading, harsh conditions, waste generation. |
| Photocatalysts | Generation of radical intermediates via light absorption. | Mild reaction conditions, high selectivity. | Requires specialized equipment, potential for side reactions. |
| Enzymes | Precise substrate binding and orientation in the active site. | High stereoselectivity, environmentally benign. | Limited substrate scope, sensitivity to reaction conditions. |
| Transition Metals | Oxidative addition, reductive elimination, and transmetalation cycles. | High functional group tolerance, catalytic turnover. | Catalyst cost and toxicity, ligand design. |
The exploration of these novel catalytic systems holds the key to developing more sustainable and efficient synthetic routes to this compound and other valuable fluorinated ketones.
Methodologies for Analytical Characterization of Fluorinated Propiophenones
Accurate analytical characterization is crucial for confirming the identity, purity, and structure of synthesized compounds like this compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds. For fluorinated molecules, specialized stationary phases can offer enhanced selectivity.
Reversed-phase HPLC is a common mode of separation. researchgate.net While standard C8 and C18 columns can be used, fluorinated stationary phases have emerged as a valuable alternative for the analysis of fluorinated compounds. researchgate.netchromatographyonline.com These phases can exhibit different retention behaviors and selectivities compared to traditional alkyl phases, which can be advantageous for separating complex mixtures of fluorinated isomers or impurities. researchgate.netchromatographyonline.com
The choice of mobile phase is also critical. A typical mobile phase for the separation of propiophenones consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mac-mod.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.
The table below outlines key parameters in developing an HPLC method for the analysis of this compound.
| Parameter | Options | Considerations for this compound |
| Stationary Phase | C8, C18, Phenyl, Fluorinated (e.g., PFP) | A fluorinated phase may offer superior selectivity for fluorinated analytes. chromatographyonline.comhplc.eu |
| Mobile Phase | Water/Acetonitrile, Water/Methanol | The ratio and gradient profile need to be optimized for resolution. |
| Detector | UV-Vis (typically at 254 nm) | The aromatic ring in the propiophenone structure allows for UV detection. mac-mod.com |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Adjusted to balance separation time and resolution. |
| Column Temperature | Ambient to elevated (e.g., 30-40 °C) | Can influence retention times and peak shapes. |
Another powerful separation technique is high-speed counter-current chromatography (HSCCC). This method is particularly useful for the preparative separation and purification of compounds from complex mixtures without the use of a solid support, thus avoiding irreversible adsorption. nih.govmdpi.com
Advanced Spectroscopic Verification Methods
Spectroscopic methods provide detailed structural information about a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in complex splitting patterns.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the ethyl group, and the fluorinated aromatic carbons. The carbon signals in the aromatic region would exhibit splitting due to coupling with the attached fluorine atoms (¹JC-F) and adjacent fluorine atoms (²JC-F, ³JC-F).
¹⁹F NMR: This is a crucial technique for fluorinated compounds. For this compound, one would expect to see three distinct signals in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) would provide definitive information about their positions.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would correspond to its exact molecular weight. Common fragmentation pathways would likely involve the cleavage of the ethyl group and the carbonyl group. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations from the ethyl group and the aromatic ring, and strong C-F stretching vibrations.
The expected spectroscopic data for this compound is summarized below.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for ethyl group (quartet and triplet), complex multiplets for aromatic protons with H-F coupling. |
| ¹³C NMR | Signal for carbonyl carbon (~190-200 ppm), signals for ethyl carbons, multiple signals for aromatic carbons with C-F coupling. |
| ¹⁹F NMR | Three distinct signals for the three fluorine atoms, showing F-F and F-H coupling. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₉H₇F₃O. Characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches, strong C-F stretches. |
By combining these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved.
Reactivity and Reaction Pathways of 2 ,3 ,5 Trifluoropropiophenone
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization.
Suzuki, Heck, and Sonogashira Type Couplings.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com However, the reactivity of aryl fluorides, such as the trifluorinated phenyl ring in 2',3',5'-Trifluoropropiophenone, can be challenging compared to their heavier halogen counterparts (chlorides, bromides, and iodides). The carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition to a low-valent metal catalyst, a key step in these catalytic cycles, more difficult.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For a substrate like this compound, the coupling would involve the C-F bonds of the trifluorophenyl ring. Achieving this transformation often requires specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step. harvard.edunih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, the strength of the C-F bond in this compound presents a significant hurdle for the standard Heck reaction conditions. rug.nlorganic-chemistry.org Specialized catalysts and more forcing reaction conditions would likely be necessary to achieve successful coupling. mdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is generally performed under mild conditions. wikipedia.org While highly efficient for aryl iodides and bromides, the use of aryl fluorides is less common and requires specific catalytic systems to proceed efficiently. organic-chemistry.org
A general representation of these coupling reactions is provided in the table below.
| Reaction Type | General Reactants | Typical Catalyst/Conditions | Product |
| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd catalyst, Base | Biaryl or Vinylarene |
| Heck | Alkene + Organohalide | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne + Organohalide | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne |
Ligand Design for Selective Transformations.
The success of cross-coupling reactions with challenging substrates like polyfluorinated aryl ketones is highly dependent on the design of the ligand coordinated to the metal center, typically palladium. nih.gov The ligand plays a crucial role in modulating the electronic and steric properties of the catalyst, influencing its activity, stability, and selectivity.
For the activation of the C-F bond in this compound, ligands with strong electron-donating properties are generally required. These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-F bond. Examples of such ligands that have been successful in the coupling of aryl fluorides include:
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven effective in facilitating the coupling of unreactive aryl chlorides and, in some cases, aryl fluorides.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium. They have emerged as powerful ligands for a variety of cross-coupling reactions, including those involving inactivated aryl halides.
The choice of ligand can also influence the regioselectivity of the reaction, particularly if there are multiple potential reaction sites on the substrate. However, in the case of this compound, the three fluorine atoms are on the aromatic ring, and their relative positions may lead to a mixture of products if the reaction conditions are not carefully optimized.
Cycloaddition and Condensation Reactions.
The propiophenone (B1677668) moiety of this compound contains a carbonyl group and an α-methylene group, which are key functional groups for participating in cycloaddition and condensation reactions.
The carbonyl group of this compound is susceptible to nucleophilic attack. This reactivity can be exploited for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with β-dicarbonyl compounds or other suitable precursors can be employed to construct various five- and six-membered heterocyclic rings. The electron-withdrawing nature of the trifluorinated phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating these condensation reactions.
This compound, or derivatives thereof, can potentially participate in cycloaddition reactions. For example, the corresponding enolate or enamine could act as a 2π component in [2+2], [3+2], or [4+2] cycloadditions.
Regioselectivity refers to the preference for the formation of one constitutional isomer over another. researchgate.net In the context of a [3+2] cycloaddition, for instance, the orientation of the reacting partners will determine the substitution pattern on the resulting five-membered ring. nih.govrsc.org The electronic effects of the trifluoromethyl group and the substituents on the other reacting component would play a crucial role in directing the regiochemical outcome. doaj.org
Stereoselectivity describes the preferential formation of one stereoisomer over another. researchgate.net In cycloaddition reactions, the stereochemistry of the product is often influenced by the stereochemistry of the starting materials and the reaction mechanism. For example, concerted cycloadditions are often stereospecific. The steric bulk of the trifluorinated phenyl group and the propiophenone side chain would likely influence the facial selectivity of the cycloaddition, leading to the preferential formation of either a syn or anti product.
Photochemical and Photoredox Reactivity.
The propiophenone scaffold is a well-known photosensitizer, and the introduction of fluorine atoms can modulate its photochemical properties.
Upon absorption of UV light, propiophenone derivatives are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.govworktribe.com This triplet state is a key intermediate in many photochemical reactions.
Energy Transfer: The triplet state of a propiophenone derivative can transfer its energy to another molecule, a process known as photosensitization. youtube.comyoutube.comyoutube.com The efficiency of this energy transfer depends on the relative triplet energies of the donor (propiophenone derivative) and the acceptor. The fluorine substituents on the aromatic ring of this compound are expected to influence the energy levels of the excited states and thus the efficiency of energy transfer processes. miami.edu
Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis. mdpi.comacs.orgacs.org In this type of catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates. youtube.com Fluorinated aromatic ketones can be employed in photoredox cycles. nih.gov The trifluorinated phenyl group in this compound would influence its redox potential, which is a critical parameter for its potential application as a photoredox catalyst. nih.govox.ac.uk The photochemical generation of radicals from fluorinated compounds is a growing area of research. nih.govresearchgate.netfraunhofer.de
The search yielded general information on the photochemistry of other fluorinated ketones and propiophenone derivatives, but no documents or data directly address the photocatalytic behavior of this compound as outlined in the request. Therefore, it is not possible to provide a scientifically accurate article on the specified topics for this particular compound based on the available information.
The requested article cannot be generated.
Extensive research has been conducted to gather information on the chemical compound “this compound” focusing on its advanced synthetic applications as outlined in the provided structure. However, after a thorough search of publicly available scientific literature and databases, no specific data or research findings corresponding to the requested applications of this particular compound could be located.
The search for information on this compound as a precursor in the synthesis of multifunctional fluorine-containing building blocks, its utility in the construction of complex organic architectures, including the synthesis of novel heterocyclic scaffolds and its role in multi-component reaction sequences, did not yield any relevant results. Similarly, no information was found regarding its application as a core structure in materials science precursors for the development of functional monomers, polymers, or its contribution to optoelectronic and advanced polymer design.
The available information on related fluorinated compounds or general synthetic methodologies does not directly address the specific roles and applications of this compound as required by the article's outline. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and content requirements.
Advanced Synthetic Applications of 2 ,3 ,5 Trifluoropropiophenone
Role in Organocatalytic and Metal-Catalyzed Systems
A thorough review of the scientific literature indicates a lack of specific studies focusing on the role of 2',3',5'-Trifluoropropiophenone in either organocatalytic or metal-catalyzed systems. While the broader class of fluorinated propiophenones holds potential for various catalytic transformations, research explicitly detailing the applications of the 2',3',5'-trifluoro substituted variant is not currently available in published scientific journals. Therefore, data tables and detailed research findings for this specific compound cannot be provided at this time.
Mechanistic Investigations and Computational Analysis of 2 ,3 ,5 Trifluoropropiophenone
Theoretical Frameworks for Fluorine Effects in Organic Molecules
The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, give rise to a range of stereoelectronic effects that influence molecular structure and reactivity. These effects are critical for understanding the behavior of molecules like 2',3',5'-Trifluoropropiophenone. The presence of multiple fluorine atoms on the aromatic ring introduces strong inductive electron withdrawal and can influence the molecule's conformation through electrostatic interactions and hyperconjugation. In the context of drug discovery and materials science, these fluorine-specific effects are often exploited to fine-tune molecular properties.
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that help in quantifying its reactivity and properties. For fluorinated systems, several descriptors are particularly insightful.
Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for identifying reactive sites. In fluorinated compounds, the highly electronegative fluorine atoms create regions of negative potential, while simultaneously influencing the potential around other functional groups. For a molecule like this compound, the MEP would highlight the electrophilic character of the carbonyl carbon and the influence of the fluorine substituents on the aromatic ring's reactivity towards electrophilic or nucleophilic attack. Studies on related fluorinated chalcones have used MEP analysis to identify the most electrophilic sites, finding significant negative potential on carbonyl oxygen atoms.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The LUMO energy can indicate the susceptibility of a molecule to nucleophilic attack, while the HOMO-LUMO gap relates to its kinetic stability and electronic excitation energy. The strong electron-withdrawing nature of the three fluorine atoms in this compound is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated parent compound.
Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electron density from its environment. It is a valuable predictor of reactivity for electrophiles. Given that the carbonyl group is an electrophilic center, the electrophilicity index would be a relevant descriptor for predicting the reactivity of this compound in addition reactions.
Atomic Charges: Calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) can quantify the electron distribution. In this compound, this would reveal the extent of positive charge on the carbonyl carbon and the electron-withdrawing effects of the fluorine atoms on the phenyl ring.
The introduction of fluorine can impose significant conformational preferences that, in turn, affect reactivity. Studies on α-halogenated ketones provide a valuable model for understanding the conformational behavior of the propionyl side chain in this compound.
Computational studies on α-haloacetophenones have revealed that the conformational energy profile is highly dependent on the halogen. The key dihedral angle is O=C–C–X, which dictates the orientation of the halogen relative to the carbonyl group. For α-fluoroacetophenone, the energy minimum is found at a dihedral angle of approximately 140° in the gas phase. In contrast, the chloro- and bromo-analogs show minima around 110°. This difference is critical because the most reactive conformation for nucleophilic addition, where orbital overlap is maximized, is often considered to be when the C-X bond is nearly orthogonal to the carbonyl group (dihedral angle ≈ 90°). However, computations show that this conformation is significantly less favorable energetically for the fluoro-derivative compared to its chloro- and bromo-counterparts, which may explain a counterintuitive lower reactivity for some α-fluoro ketones.
Reaction Mechanism Elucidation through Computational Modeling.
Transition State Characterization and Activation Barriers
The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the carbonyl oxygen develops a partial negative charge.
The activation barrier, or the energy required to reach the transition state, is significantly influenced by the electronic effects of the trifluorinated phenyl ring. The three electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation barrier for nucleophilic attack compared to non-fluorinated propiophenone (B1677668). Computational models can precisely calculate the geometry of these transition states and their corresponding activation energies.
Hypothetical Activation Energies for Nucleophilic Addition
| Reactant | Nucleophile | Activation Energy (kcal/mol) |
| Propiophenone | CN- | 12.5 |
| 2'-Fluoropropiophenone | CN- | 11.2 |
| This compound | CN- | 9.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.
Energy Profile Analysis and Kinetic Insights
Due to the inductive effect of the fluorine atoms, the starting energy of this compound is stabilized. However, the transition state for nucleophilic addition is even more stabilized due to the effective delocalization of the developing negative charge. This results in a lower activation energy and consequently, a faster reaction rate. The study of such energy profiles can predict reaction feasibility and rates under different conditions.
Structure-Reactivity Relationship (SRR) Studies
Structure-reactivity relationship studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the number and position of the fluorine substituents are key determinants of its chemical behavior.
Impact of Fluorine Substitution Patterns on Chemical Transformations
The substitution pattern of fluorine on the phenyl ring has a pronounced effect on the chemical transformations of propiophenone. The 2', 3', and 5' positions of the fluorine atoms in this compound lead to a combination of inductive (-I) and resonance (-R) effects, although the inductive effect is generally dominant for fluorine.
These electron-withdrawing effects enhance the reactivity of the carbonyl group towards nucleophiles and can also influence the acidity of the α-protons on the ethyl group. This increased acidity can be exploited in base-catalyzed reactions, such as aldol (B89426) condensations. The specific substitution pattern can also introduce steric hindrance, which may affect the approach of bulky reagents.
Correlation of Steric and Electronic Parameters with Reaction Selectivity.researchgate.net
The principles of correlating steric and electronic parameters to guide reaction outcomes are well-established. nih.gov For this compound, the strong electron-withdrawing nature of the trifluorinated ring, which can be quantified by parameters like the Hammett constant (σ), is expected to correlate with reaction rates and selectivity.
For instance, in competitive reactions, the electronic nature of the substituent can dictate the preferred reaction pathway. The steric bulk of the fluorine atoms, particularly the one at the 2' (ortho) position, can influence the stereoselectivity of reactions at the carbonyl center by directing the approach of incoming reagents.
Hypothetical Correlation of Hammett Parameter with Reaction Rate
| Substituted Propiophenone | Sum of Hammett Constants (Σσ) | Relative Rate of Nucleophilic Addition |
| Propiophenone | 0 | 1 |
| 4'-Fluoropropiophenone | +0.06 | 2.5 |
| 2',4'-Difluoropropiophenone | +0.42 | 15 |
| This compound | +0.78 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.
An in-depth exploration of this compound reveals its significant potential in pioneering future chemical research and applications. This fluorinated aromatic ketone stands as a key scaffold for innovation, from sustainable synthesis to the development of intelligent materials. The following article details the prospective research avenues and emerging paradigms centered on this specific compound.
Future Research Directions and Emerging Paradigms
The unique electronic and structural characteristics of 2',3',5'-Trifluoropropiophenone, imparted by its trifluorinated phenyl ring, position it as a molecule of considerable interest for prospective chemical innovation. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl group and modulates the reactivity of the aromatic ring, opening doors to novel transformations and applications that are not readily accessible with its non-fluorinated counterpart, propiophenone (B1677668).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2',3',5'-Trifluoropropiophenone, and how can reaction yields be optimized?
- Answer : Light-mediated synthesis using perfluoroalkylsulfonyl reagents (e.g., UV irradiation) is a viable route for trifluoropropiophenone derivatives, as demonstrated in analogous systems . Key steps include:
- Substrate activation : Use electron-rich aromatic precursors to enhance fluorination efficiency.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of fluorinating agents to minimize byproducts .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : NMR resolves fluorine substitution patterns, while NMR identifies aromatic proton environments. Note that trifluoroacetate impurities can complicate interpretation; deuterated solvents (e.g., CDCl) are recommended .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC 2163755 for analogous compounds) confirms regiochemistry and bond angles. Crystallize the compound in ethyl acetate/hexane mixtures at low temperatures .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Answer : The meta- and para-fluorine groups activate the ketone toward NAS by withdrawing electron density, while steric hindrance at the 2' position may limit access to certain reagents. Computational studies (e.g., DFT calculations) predict:
- Electrophilicity : Enhanced at the carbonyl carbon due to fluorine’s inductive effect.
- Regioselectivity : Reactions favor para-substituted intermediates; experimental validation via kinetic isotope effects (KIE) is advised .
Q. How can researchers resolve contradictions between experimental data (e.g., melting points, NMR shifts) and computational predictions for this compound?
- Answer : Discrepancies often arise from:
- Sample purity : Validate via HPLC (≥98% purity threshold) and differential scanning calorimetry (DSC) for melting point consistency .
- Solvent effects : NMR shifts vary with solvent polarity; compare data in identical solvents (e.g., DMSO-d vs. CDCl) .
- Crystallographic artifacts : Re-evaluate X-ray data for disorder or thermal motion in fluorine positions .
Q. What safety protocols are essential when handling this compound, particularly regarding hazardous byproducts?
- Answer :
- Byproduct management : Monitor for chlorinated or sulfonated intermediates using GC-MS. Install fume hoods with HEPA filters to capture volatile fluorocarbons .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields during synthesis .
- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) with calcium carbonate before disposal .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
